molecular formula C28H29Cl2N3OS B10768255 SAG hydrochloride

SAG hydrochloride

Cat. No.: B10768255
M. Wt: 526.5 g/mol
InChI Key: CRWTYWYPPITOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAG hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

SAG hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene core can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

SAG hydrochloride exerts its effects by directly binding to the heptahelical bundle of the Smoothened receptor, stabilizing a specific conformation of the receptor in cilia. This activation leads to increased downstream gene expression and counteracts the inhibition of Smoothened by cyclopamine . The Hedgehog signaling pathway is crucial for cell differentiation, tissue patterning, and the regulation of stem cell populations .

Properties

IUPAC Name

3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWTYWYPPITOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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